

pan-KRAS-IN-6 chemical structure and properties

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Compound of Interest		
Compound Name:	pan-KRAS-IN-6	
Cat. No.:	B12363412	Get Quote

Pan-KRAS-IN-6: A Technical Overview

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Introduction

Pan-KRAS-IN-6, also identified as compound 12, is a potent, small-molecule inhibitor targeting multiple mutant forms of the KRAS protein. As a "pan-KRAS" inhibitor, it is designed to be effective against various KRAS mutations, which are prevalent in a wide range of human cancers. This technical guide provides a comprehensive overview of the chemical structure, biological properties, and the mechanism of action of **pan-KRAS-IN-6**, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

The chemical identity of **pan-KRAS-IN-6** is defined by its unique structure, which facilitates its interaction with the target protein.

Chemical Structure:

Chemical Structure of pan-KRAS-IN-6 (Image representation would be here)

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Caption: A placeholder for the 2D chemical structure of **pan-KRAS-IN-6**.

Physicochemical Properties:

A comprehensive, experimentally determined list of physicochemical properties for **pan-KRAS-IN-6** is not publicly available in detail. However, some key identifiers are provided below.

Property	Value
CAS Number	3033565-36-2
Molecular Formula	C29H30ClF3N6O3S
SMILES	FC1=C(C2=C(N=C(N)S3)C3=C(F)C=C2)C(Cl)= CC4=C(N5CC(C) (O)COCC5)N=C(OC[C@@]6(CCC7)N7C INVALID-LINKC6)N=C14

Biological Activity and Mechanism of Action

Pan-KRAS-IN-6 demonstrates potent inhibitory activity against key oncogenic KRAS mutants. The primary mechanism of action for many pan-KRAS inhibitors involves binding to the inactive, GDP-bound state of KRAS. This binding event prevents the interaction with guanine nucleotide exchange factors (GEFs), thereby locking KRAS in its "off" state and inhibiting downstream signaling pathways that drive cell proliferation and survival.

In Vitro Potency:

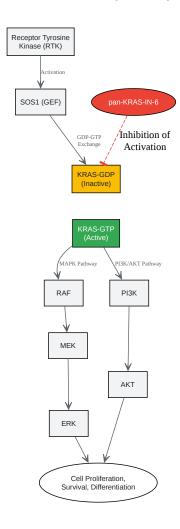
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of **pan-KRAS-IN-6** against specific KRAS mutants and cancer cell lines.

Target	Assay Type	IC ₅₀	Reference
KRAS G12D	Biochemical Assay	9.79 nM	[1]
KRAS G12V	Biochemical Assay	6.03 nM	[1]
AsPC-1 Cells	Cell Growth Inhibition	8.8 μΜ	[1]



Signaling Pathways

KRAS is a central node in critical signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting KRAS, **pan-KRAS-IN-6** is expected to modulate these downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways.



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Caption: Simplified KRAS signaling pathway illustrating the inhibitory action of pan-KRAS-IN-6.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **pan-KRAS-IN-6** are not publicly available in a peer-reviewed format. The following are generalized methodologies for key experiments used to characterize pan-KRAS inhibitors.

Biochemical KRAS Inhibition Assay (Generalized Protocol):



This type of assay is used to determine the direct inhibitory effect of a compound on the activity of a specific KRAS mutant protein.

- Principle: To measure the inhibition of guanine nucleotide exchange (GDP for a fluorescently labeled GTP analog) on purified KRAS protein in the presence of a GEF like SOS1.
- Methodology:
 - Recombinant human KRAS mutant protein (e.g., G12D, G12V) is incubated with GDP.
 - Serial dilutions of pan-KRAS-IN-6 are added to the KRAS-GDP complex.
 - The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
 - The increase in fluorescence, corresponding to the binding of the labeled GTP to KRAS, is monitored over time using a plate reader.
 - IC₅₀ values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.

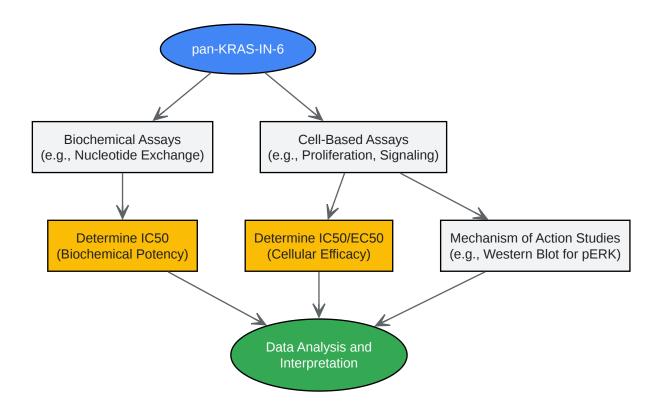
Cell-Based Proliferation Assay (Generalized Protocol):

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells harboring specific KRAS mutations.

- Principle: To measure the viability of cancer cells after treatment with the inhibitor over a period of time.
- Methodology:
 - Cancer cells with known KRAS mutations (e.g., AsPC-1, which harbors a KRAS G12D mutation) are seeded in 96-well plates.
 - After cell attachment, they are treated with a range of concentrations of pan-KRAS-IN-6.
 - Cells are incubated for a specified period (e.g., 72 hours).



- Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
- The absorbance or luminescence is measured, and the data is normalized to untreated control cells to determine the percentage of cell viability.
- IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.



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Caption: A generalized experimental workflow for the characterization of a pan-KRAS inhibitor.

Conclusion

Pan-KRAS-IN-6 is a potent inhibitor of oncogenic KRAS mutations, demonstrating low nanomolar efficacy in biochemical assays. Its activity in cancer cell lines suggests its potential as a valuable research tool for studying KRAS-driven cancers and as a starting point for the development of novel therapeutics. Further studies are required to fully elucidate its detailed mechanism of action, selectivity profile, and in vivo efficacy.



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References

- 1. pubs.acs.org [pubs.acs.org]
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